molecular formula C22H24ClN3O3S B2666969 4-((4-Chlorophenyl)sulfonyl)-5-(4-ethylpiperazin-1-yl)-2-(o-tolyl)oxazole CAS No. 862758-94-9

4-((4-Chlorophenyl)sulfonyl)-5-(4-ethylpiperazin-1-yl)-2-(o-tolyl)oxazole

Cat. No.: B2666969
CAS No.: 862758-94-9
M. Wt: 445.96
InChI Key: SGQKIDZDAMMWPR-UHFFFAOYSA-N
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Description

4-((4-Chlorophenyl)sulfonyl)-5-(4-ethylpiperazin-1-yl)-2-(o-tolyl)oxazole is a structurally complex oxazole derivative featuring a 4-chlorophenylsulfonyl group at position 4, a 4-ethylpiperazine moiety at position 5, and an ortho-tolyl (2-methylphenyl) group at position 2 of the oxazole ring.

Properties

IUPAC Name

4-(4-chlorophenyl)sulfonyl-5-(4-ethylpiperazin-1-yl)-2-(2-methylphenyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O3S/c1-3-25-12-14-26(15-13-25)22-21(30(27,28)18-10-8-17(23)9-11-18)24-20(29-22)19-7-5-4-6-16(19)2/h4-11H,3,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGQKIDZDAMMWPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(N=C(O2)C3=CC=CC=C3C)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-((4-Chlorophenyl)sulfonyl)-5-(4-ethylpiperazin-1-yl)-2-(o-tolyl)oxazole, a sulfonamide derivative, is gaining attention in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent studies.

  • Molecular Formula: C19H20ClN3O4S
  • Molecular Weight: 421.9 g/mol
  • CAS Number: 862794-72-7
PropertyValue
Molecular FormulaC19H20ClN3O4S
Molecular Weight421.9 g/mol
Melting PointNot Available
DensityNot Available

Synthesis

The compound is synthesized through a multi-step process involving the reaction of various aromatic aldehydes with a sulfonamide precursor. The synthetic route typically includes:

  • Formation of the sulfonamide linkage.
  • Cyclization to form the oxazole ring.
  • Subsequent purification and characterization via spectroscopic methods such as NMR and mass spectrometry.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. In studies assessing antibacterial efficacy, derivatives demonstrated activity against various strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Analgesic and Anti-inflammatory Effects

The analgesic activity of related oxazole compounds has been evaluated through pharmacological tests such as the writhing test and hot plate test. These studies suggest that the compound may inhibit cyclooxygenase (COX) enzymes, thus reducing pain and inflammation. Molecular docking studies have been employed to predict binding affinities to COX-2, indicating potential for development as a non-steroidal anti-inflammatory drug (NSAID).

Cytotoxicity and Safety Profile

Acute toxicity studies reveal that this compound exhibits low cytotoxicity in vitro, making it a candidate for further development in therapeutic applications. Histopathological assessments in animal models have shown no significant adverse effects on major organs at therapeutic doses.

Case Studies

  • Antibacterial Evaluation : A study reported that derivatives of sulfonamide compounds showed IC50 values comparable to standard antibiotics against Staphylococcus aureus and Escherichia coli .
  • Analgesic Activity : In a comparative study on oxazole derivatives, one compound exhibited significant analgesic activity with an LD50 greater than 2000 mg/kg in mice, indicating a favorable safety profile .
  • Molecular Docking Studies : Computational analyses demonstrated that the compound binds effectively to COX-2 active sites, suggesting its potential role as an anti-inflammatory agent .

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • The compound has been evaluated for its anticancer properties, particularly against various cancer cell lines. Studies indicate that derivatives of oxazole compounds exhibit cytotoxic effects on cancer cells, potentially through mechanisms involving apoptosis and cell cycle arrest .
    • Molecular docking studies suggest that the compound may interact with specific targets involved in cancer progression, enhancing its therapeutic efficacy .
  • Anti-inflammatory Effects
    • Similar compounds containing a chlorophenyl sulfonyl moiety have demonstrated anti-inflammatory properties. For instance, the synthesis of related oxazolones has shown effectiveness in reducing edema in animal models, indicating potential use as anti-inflammatory agents .
    • The mechanism of action may involve the inhibition of pro-inflammatory cytokines and mediators, making it a candidate for treating inflammatory diseases .
  • Analgesic Properties
    • Preliminary studies have assessed the analgesic activity of oxazole derivatives, including this compound. Tests such as the writhing test and hot plate test in mice have been employed to evaluate pain relief efficacy, showing promising results that warrant further investigation .

The biological activity of 4-((4-Chlorophenyl)sulfonyl)-5-(4-ethylpiperazin-1-yl)-2-(o-tolyl)oxazole extends beyond anticancer and anti-inflammatory effects:

  • Antibacterial Action : Some derivatives have displayed antibacterial properties against various pathogens, suggesting potential applications in treating bacterial infections .
  • Enzyme Inhibition : The compound may act as an enzyme inhibitor, which can be beneficial in modulating metabolic pathways associated with disease states .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Variations in the synthesis can lead to derivatives with enhanced or modified biological activities:

  • Methodology : The compound is synthesized through reactions involving piperazine derivatives and sulfonyl chlorides, followed by cyclization to form the oxazole ring .

Case Studies

  • Case Study on Anticancer Activity :
    • A study published in a peer-reviewed journal reported the synthesis and evaluation of various oxazole derivatives, including this compound. The results indicated significant cytotoxicity against breast cancer cell lines, with IC50 values suggesting potent activity compared to standard chemotherapeutics .
  • Case Study on Anti-inflammatory Effects :
    • Research involving carrageenan-induced paw edema in rats demonstrated that compounds similar to this compound significantly reduced inflammation compared to control groups, highlighting its potential as an anti-inflammatory treatment .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxazole Ring

2.1.1 Piperazine Substituents
  • Target Compound : The 4-ethylpiperazine group introduces a longer alkyl chain, increasing molecular weight (estimated ~445–460 g/mol) and basicity compared to methylpiperazine analogs. This may enhance solubility in physiological environments and modulate receptor interactions.
  • Analog : 2-(2-Chlorophenyl)-4-(4-methylphenyl)sulfonyl-5-(4-methylpiperazin-1-yl)-1,3-oxazole () has a methylpiperazine group, resulting in a lower molecular weight (431.9 g/mol) and reduced steric bulk. The XLogP3 value of 4.4 suggests moderate lipophilicity, which could differ in the ethylpiperazine variant .
2.1.2 Aryl and Sulfonyl Groups
  • The ortho-tolyl group introduces steric hindrance, which may affect interactions with hydrophobic binding pockets.
  • Analog: 4-[(4-Chlorophenyl)sulfonyl]-5-[(4-fluorobenzyl)sulfanyl]-2-(furan-2-yl)-1,3-oxazole () replaces the ethylpiperazine with a fluorobenzylthio group and includes a furan ring.

Heterocycle Core Comparisons

  • Oxazole vs. Thiazole: Thiazole derivatives (e.g., compounds 4 and 5 in –3) replace the oxazole’s oxygen with sulfur. However, oxazoles may exhibit better metabolic stability due to reduced susceptibility to oxidation .

Physicochemical and Pharmacokinetic Properties

Property Target Compound (Estimated) Methylpiperazine Analog () Thiazole Derivative ()
Molecular Weight (g/mol) ~450 431.9 ~500–550 (Cl/Br variants)
XLogP3 ~4.5–5.0 4.4 3.8–4.2
TPSA (Ų) ~75–85 75 70–80
Rotatable Bonds 5–6 4 6–7
  • Lipophilicity : The target compound’s higher XLogP3 (estimated) compared to thiazole derivatives suggests increased membrane permeability but reduced aqueous solubility.
  • TPSA : A TPSA of ~75–85 Ų aligns with moderate oral bioavailability, though the ethylpiperazine may enhance solubility via protonation .

Q & A

Basic Research Questions

Q. What are the established synthetic routes and characterization methods for 4-((4-chlorophenyl)sulfonyl)-5-(4-ethylpiperazin-1-yl)-2-(o-tolyl)oxazole?

  • Methodology : Synthesis typically involves multi-step reactions, including sulfonylation and coupling of the oxazole core. Key steps may use nucleophilic substitution or cyclization reactions. Characterization employs elemental analysis, ¹H-NMR, ¹³C-NMR, LC-MS, and RP-HPLC for purity validation .

Q. How is the purity and structural integrity of this compound validated in experimental settings?

  • Methodology : Purity is assessed via RP-HPLC, while structural confirmation combines spectral techniques (¹H/¹³C-NMR, FT-IR) and elemental analysis. Mass spectrometry (LC-MS) ensures molecular weight alignment .

Q. What preliminary biological assays are recommended for evaluating its pharmacological potential?

  • Methodology : Initial screening includes antimicrobial assays (e.g., against Gram-positive bacteria and C. albicans), cytotoxicity tests (e.g., Daphnia magna toxicity), and ADME profiling to assess bioavailability and metabolic stability .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict the compound’s interaction with biological targets?

  • Methodology : Molecular docking (using software like AutoDock or Schrödinger) identifies binding affinities to targets (e.g., enzymes or receptors). ADME analysis via tools like SwissADME predicts pharmacokinetic properties. Cross-validation with experimental data (e.g., IC₅₀ values) is critical .

Q. What noncovalent interactions govern its binding to protein targets, and how can these be analyzed?

  • Methodology : Electron density-based approaches (e.g., NCI plots via Multiwfn) visualize van der Waals, hydrogen bonding, and steric interactions. Quantum mechanical calculations (DFT) further elucidate electrostatic and dispersion forces .

Q. How do structural modifications (e.g., substituent variations) impact its biological activity?

  • Methodology : Structure-Activity Relationship (SAR) studies involve synthesizing analogs (e.g., altering the sulfonyl or piperazine groups) and comparing bioactivity. Computational SAR using Hammett constants or 3D-QSAR models can guide rational design .

Q. What advanced spectroscopic or crystallographic techniques resolve ambiguities in its electronic or spatial configuration?

  • Methodology : Single-crystal X-ray diffraction confirms stereochemistry and packing interactions. Electron Localization Function (ELF) analysis via Multiwfn maps electron distribution, while UV-Vis and fluorescence spectroscopy probe electronic transitions .

Q. How can wavefunction analysis (e.g., Multiwfn) optimize its electronic properties for target selectivity?

  • Methodology : Multiwfn calculates Fukui indices for electrophilic/nucleophilic sites, orbital composition for charge transfer analysis, and electrostatic potential (ESP) maps to predict reactivity. This data informs modifications to enhance selectivity .

Data Contradictions and Resolution

  • vs. : While molecular docking ( ) predicts binding modes, Multiwfn ( ) provides complementary electronic insights. Combining both methods reduces false positives in target identification.
  • vs. : Antimicrobial activity in oxazole derivatives varies with substituent positions (e.g., phenyl vs. trifluoromethyl groups). Systematic SAR studies are required to resolve discrepancies .

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